N-butyl-1-phenylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

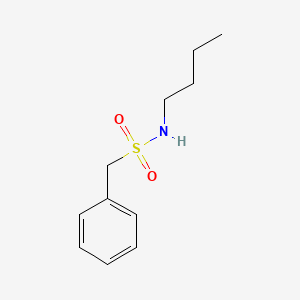

N-butyl-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C11H17NO2S and its molecular weight is 227.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

N-butyl-1-phenylmethanesulfonamide and its derivatives have shown promising anticancer properties. Research indicates that sulfonamide compounds can inhibit key enzymes involved in cancer progression, such as carbonic anhydrase and matrix metalloproteinases, which are crucial for tumor growth and metastasis. For instance, studies have demonstrated that certain sulfonamides can disrupt tubulin polymerization, leading to cell cycle arrest in the G1 phase, thereby inhibiting cancer cell proliferation .

Case Study: Inhibition Mechanisms

A study investigated a series of sulfonamide derivatives, including this compound, revealing their ability to inhibit angiogenesis and tumor cell migration. The compounds exhibited varying degrees of potency against different cancer cell lines, highlighting their potential as lead compounds for further development .

Neurological Applications

This compound has been explored for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegenerative diseases like Alzheimer’s. The inhibition of these enzymes can enhance acetylcholine levels in the brain, potentially improving cognitive function .

Case Study: Alzheimer’s Disease

Research has shown that certain sulfonamide derivatives effectively inhibit acetylcholinesterase activity, leading to improved cognitive performance in animal models of Alzheimer’s disease. This suggests that this compound could be a candidate for further investigation in treating neurodegenerative disorders .

Synthesis Techniques

The synthesis of this compound typically involves the reaction of phenylmethanesulfonyl chloride with n-butylamine under controlled conditions to yield the desired product. Various methods have been optimized to enhance yield and purity, including solvent-free reactions and microwave-assisted synthesis .

Characterization Methods

Characterization of this compound is performed using various analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides structural information about the compound.

- Mass Spectrometry (MS) : Confirms molecular weight and composition.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the molecule.

Data from these analyses confirm the successful synthesis of the compound with high purity levels .

Pharmacokinetic Properties

Studies on the pharmacokinetic profile of this compound indicate moderate solubility and permeability characteristics. These properties are critical for assessing its bioavailability and therapeutic efficacy .

Toxicological Assessment

Toxicological evaluations reveal that while this compound exhibits low acute toxicity in standard assays, long-term studies are necessary to fully understand its safety profile. Research into its effects on liver microsomes indicates potential metabolic instability, which may affect its therapeutic application .

Propiedades

Fórmula molecular |

C11H17NO2S |

|---|---|

Peso molecular |

227.33 g/mol |

Nombre IUPAC |

N-butyl-1-phenylmethanesulfonamide |

InChI |

InChI=1S/C11H17NO2S/c1-2-3-9-12-15(13,14)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 |

Clave InChI |

MTNVHLMOGSREBQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCNS(=O)(=O)CC1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.